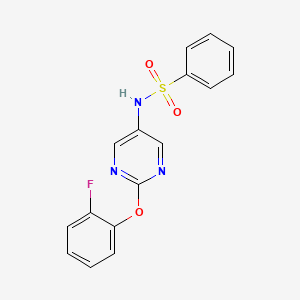

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-14-8-4-5-9-15(14)23-16-18-10-12(11-19-16)20-24(21,22)13-6-2-1-3-7-13/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWHJTREWQRACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide typically involves the condensation of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . This reaction forms the desired product through a series of steps that include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the pyrimidine or phenoxy rings.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It may be investigated for its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

- 2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide

- N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a fluorophenoxy group and a benzenesulfonamide moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The sulfonamide group is known to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in critical pathways. The fluorophenoxy and pyrimidine moieties may enhance binding affinity and specificity for certain targets.

Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The compound has been investigated for its potential as an antibacterial agent, leveraging the known efficacy of sulfonamides against bacterial infections .

Anticancer Properties

Research has shown that pyrimidine derivatives can possess anticancer activities. This compound may inhibit specific kinases or enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Neurotoxicity Studies

Recent investigations into the neurotoxic effects of related compounds have highlighted changes in acetylcholinesterase activity in aquatic organisms, suggesting potential neurotoxic properties. This raises concerns about the ecological impact of the compound, particularly regarding its effects on nerve transmission and behavior in exposed species.

Case Studies and Research Findings

- Antimicrobial Studies : A study reported that derivatives similar to this compound demonstrated significant antimicrobial activity against various pathogens, indicating a promising avenue for developing new antibiotics .

- Anticancer Activity : In vitro assays revealed that compounds with similar structural motifs exhibited inhibitory effects on cancer cell lines, suggesting that this compound could be a lead compound for further anticancer drug development .

- Neurotoxicity Assessment : Research on the neurotoxic effects of related compounds showed alterations in biochemical markers in fish, indicating potential risks associated with environmental exposure to this class of compounds.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide with high purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) for coupling the fluorophenoxy and pyrimidine moieties. Use column chromatography or recrystallization for purification, monitoring progress via thin-layer chromatography (TLC). For structural analogs, ensure regioselectivity by controlling substituent positions on the pyrimidine ring .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent connectivity, focusing on aromatic protons and fluorine coupling patterns.

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for the sulfonamide and fluorophenoxy groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform pH-dependent solubility tests in buffers (e.g., PBS, DMSO) using UV-Vis spectroscopy. Stability studies under varying temperatures and light conditions can be analyzed via HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational methods predict the compound’s electrostatic potential and charge distribution to guide reactivity studies?

- Methodological Answer : Use Multiwfn to calculate molecular electrostatic potential (MEP) maps and electron localization functions (ELF). Analyze sulfonamide’s nucleophilic/electrophilic sites and fluorine’s electron-withdrawing effects on the pyrimidine ring. Compare results with crystallographic data to validate computational models .

Q. What strategies resolve contradictions in electron density maps from X-ray crystallography?

- Methodological Answer : Refine problematic regions (e.g., disordered fluorophenoxy groups) using SHELXL’s restraints for bond distances and angles. Apply TWIN commands for twinned crystals and validate with R-factor convergence (<5%). Cross-validate with DFT-calculated electron densities from Multiwfn .

Q. How to design structure-activity relationship (SAR) studies for analogs targeting enzyme inhibition?

- Methodological Answer :

- Synthetic modifications : Introduce substituents at pyrimidine C-4 or sulfonamide para-position to modulate steric/electronic effects.

- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Corrogate activity data with computed logP and polar surface area from Multiwfn .

Q. What advanced NMR techniques elucidate dynamic interactions in solution (e.g., protein binding)?

- Methodological Answer : Use -NMR to monitor chemical shift perturbations upon titration with target proteins. NOESY or ROESY experiments identify intermolecular contacts between the fluorophenoxy group and binding pockets .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding affinities and experimental IC50 values?

- Methodological Answer :

- Docking refinement : Re-run docking simulations (e.g., AutoDock Vina) with explicit solvent models and flexible protein residues.

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics and compare with computed ΔG values. Adjust force field parameters in Multiwfn for better agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.